

O-Decylhydroxylamine: A Technical Guide to Commercial Availability, Suppliers, and Applications

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Compound of Interest

Compound Name: O-Decylhydroxylamine

Cat. No.: B3381999

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **O-Decylhydroxylamine**, a versatile reagent with growing importance in bioconjugation, drug delivery, and organic synthesis. This document details its commercial availability, key suppliers, and technical specifications. Furthermore, it outlines its core applications, particularly in the realm of oxime ligation for the stable conjugation of molecules.

Core Properties of O-Decylhydroxylamine

O-Decylhydroxylamine (CAS No: 29812-79-1) is an organic compound featuring a ten-carbon alkyl chain attached to a hydroxylamine group via an ether linkage.^{[1][2]} This structure imparts amphiphilic properties, with the long alkyl chain providing hydrophobicity and the aminoxy group offering a reactive handle for various chemical transformations.^[3]

Property	Value	Reference
CAS Number	29812-79-1	[1] [4] [5]
Molecular Formula	C10H23NO	[1] [2]
Molecular Weight	173.30 g/mol	[4] [5]
Purity	Typically ≥98%	[4] [5]
Boiling Point	120 °C (at 15 Torr)	[1]
Solubility	Poorly soluble in water, soluble in organic solvents.	[3]

Commercial Availability and Suppliers

O-Decylhydroxylamine is commercially available from a number of chemical suppliers catering to the research and development market. The typical purity offered is ≥98%. Pricing and availability are subject to change and depend on the quantity ordered. Below is a summary of key suppliers.

Supplier	Product Code	Purity	Available Quantities	Price (USD)
Biosynth	EBA81279	-	50 mg, 0.5 g	\$637.00 (50 mg), \$2,006.00 (0.5 g)
ChemScene	CS-0517256	≥98%	Inquire for quantities	Inquire for pricing
Benchchem	B3381999	-	Inquire for quantities	Inquire for pricing
ChemicalBook	CB11415192	-	Inquire for quantities	Inquire for pricing

Note: Prices are indicative and were retrieved at the time of this writing. Please consult the suppliers' websites for the most current pricing and availability.

Key Applications in Research and Development

The primary utility of **O-Decylhydroxylamine** for researchers, scientists, and drug development professionals lies in its reactive aminoxy group, which is central to the formation of stable oxime linkages.

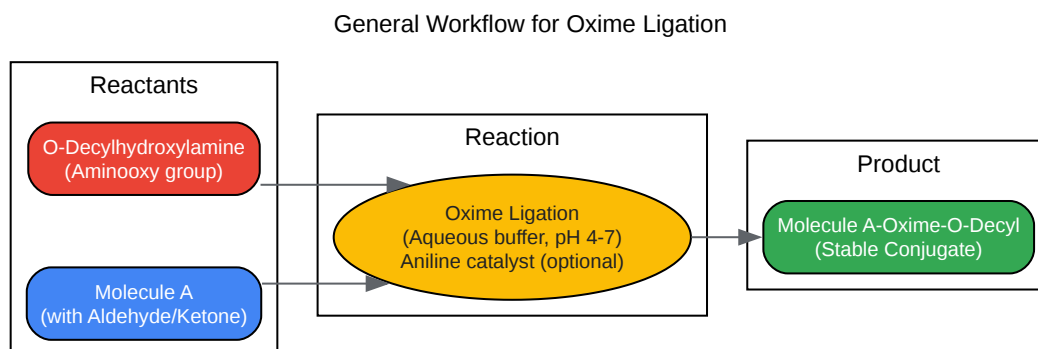
Oxime Ligation: A Powerful Bioconjugation Tool

Oxime ligation is a highly efficient and bioorthogonal reaction between an aminoxy-functionalized molecule, such as **O-Decylhydroxylamine**, and a carbonyl group (aldehyde or ketone).^[6] This reaction is a cornerstone of "click chemistry," valued for its high specificity, mild reaction conditions, and the formation of a stable oxime bond.^[7]

The long decyl chain of **O-Decylhydroxylamine** can be advantageous in specific applications by:

- **Enhancing Solubility:** Improving the solubility of the resulting conjugate in non-polar environments.^[3]
- **Introducing Lipophilicity:** Modifying the pharmacokinetic properties of a drug candidate by increasing its lipophilicity.
- **Surface Modification:** Facilitating the anchoring of molecules to hydrophobic surfaces or the assembly of amphiphilic structures.

A generalized workflow for the use of **O-Decylhydroxylamine** in bioconjugation via oxime ligation is depicted below.



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Caption: Conceptual workflow of oxime ligation using **O-Decylhydroxylamine**.

Functionalization of Nanoparticles and Surfaces

The amphiphilic nature of **O-Decylhydroxylamine** makes it a candidate for the surface functionalization of nanoparticles and other materials.[8] The decyl chain can interact with hydrophobic surfaces, while the terminal aminooxy group is available for subsequent conjugation with molecules bearing an aldehyde or ketone. This approach can be used to attach drugs, targeting ligands, or imaging agents to nanocarriers for drug delivery applications.

Experimental Protocol: Example of Oxime Ligation

While a specific, detailed protocol for **O-Decylhydroxylamine** is not readily available in the public domain, the following is a generalized protocol for oxime ligation that can be adapted. This protocol is based on established methods for similar bioconjugation reactions.[9]

Objective: To conjugate an aldehyde-containing peptide with **O-Decylhydroxylamine**.

Materials:

- Aldehyde-modified peptide

- **O-Decylhydroxylamine**
- Aniline (catalyst, optional)
- Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0 (or other suitable buffer between pH 4-7)
- Organic co-solvent (e.g., DMSO or DMF) if solubility is an issue
- Analytical HPLC
- Mass Spectrometer

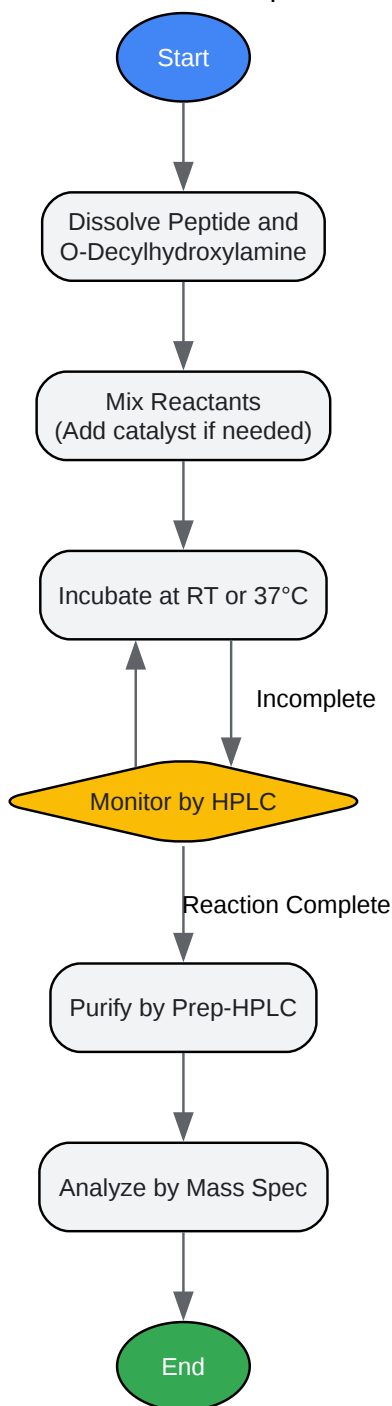
Procedure:

- Dissolve Reactants:
 - Dissolve the aldehyde-modified peptide in the reaction buffer to a final concentration of 1-10 mM.
 - Prepare a stock solution of **O-Decylhydroxylamine** (e.g., 100 mM) in an organic co-solvent like DMSO.
- Reaction Setup:
 - In a microcentrifuge tube, combine the peptide solution with a 1.5 to 10-fold molar excess of the **O-Decylhydroxylamine** stock solution. The final concentration of the organic co-solvent should be kept as low as possible (typically <10%) to avoid denaturation of the peptide.
 - If using a catalyst, add aniline to a final concentration of 10-100 mM from a freshly prepared stock solution.
- Incubation:
 - Incubate the reaction mixture at room temperature or 37°C. The reaction time can vary from 1 to 24 hours, depending on the reactivity of the carbonyl group and the presence of a catalyst.

- Monitoring the Reaction:
 - Monitor the progress of the reaction by analytical HPLC, observing the depletion of the starting materials and the formation of the product peak.
- Purification and Analysis:
 - Once the reaction is complete, purify the conjugate using preparative HPLC.
 - Confirm the identity of the product by mass spectrometry, expecting to see the mass corresponding to the peptide plus the **O-Decylhydroxylamine** moiety minus water.

Below is a diagram illustrating the key steps in this experimental workflow.

Experimental Workflow for Peptide Conjugation

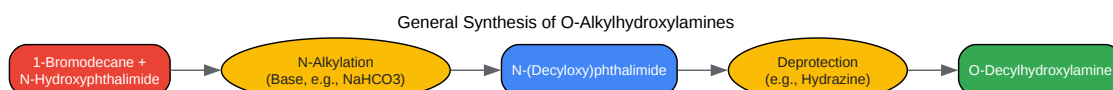


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Caption: A flowchart of the experimental steps for peptide conjugation.

Synthesis of O-Decylhydroxylamine

For researchers interested in the synthesis of **O-Decylhydroxylamine**, a common method involves the N-alkylation of a protected hydroxylamine followed by deprotection. A general synthetic scheme is presented below.



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Caption: A simplified synthetic route to **O-Decylhydroxylamine**.

This technical guide provides a foundational understanding of **O-Decylhydroxylamine** for its application in research and development. For specific applications, further optimization of reaction conditions may be necessary. Always refer to the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

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